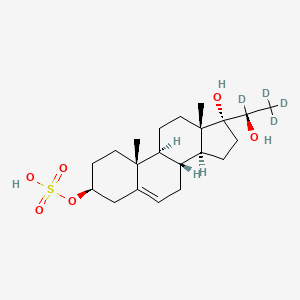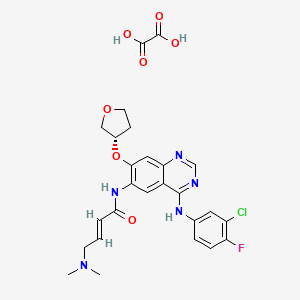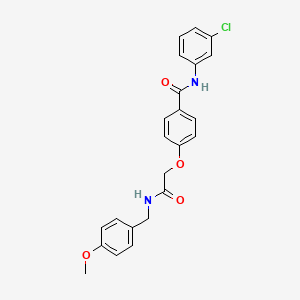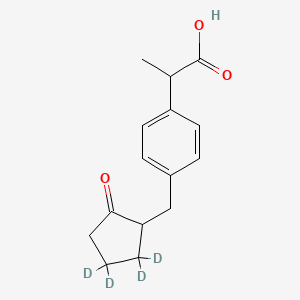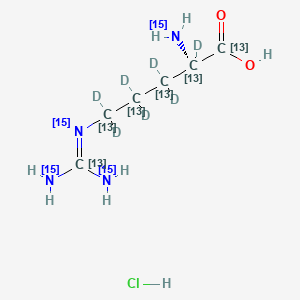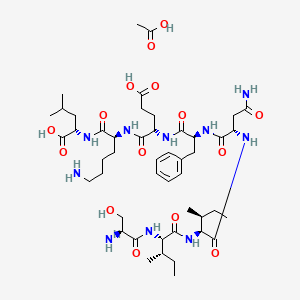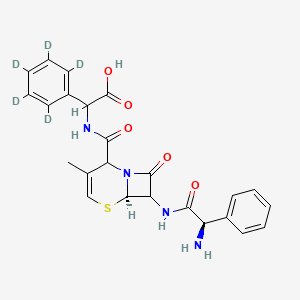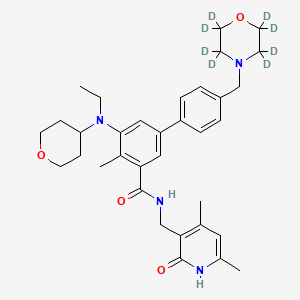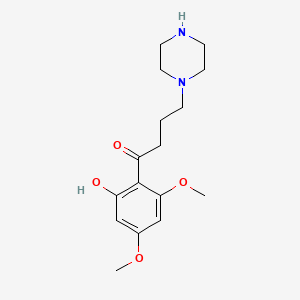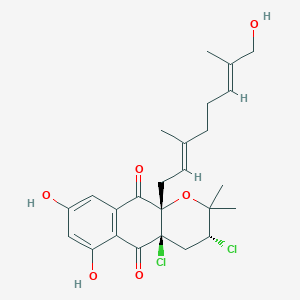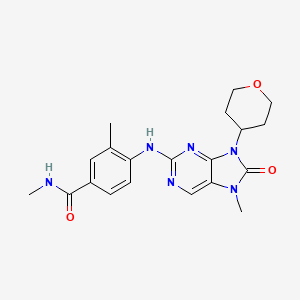
DNA-PK-IN-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DNA-PK-IN-4 is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). DNA-PK is a critical enzyme involved in the non-homologous end joining (NHEJ) pathway, which is one of the primary mechanisms for repairing DNA double-strand breaks in mammalian cells. Inhibitors of DNA-PK, such as this compound, have garnered significant interest in the field of cancer research due to their potential to enhance the efficacy of radiotherapy and chemotherapy by preventing the repair of DNA damage in cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of DNA-PK-IN-4 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. One of the synthetic routes includes the preparation of intermediate (E)-N-hydroxy-N’-(4-methyl-5-nitropyridin-2-yl)formimidamide from commercially available 4-methyl-5-nitropyridine-2-amine using a “one-pot” method. This intermediate is then further reacted to form the final compound .
Industrial Production Methods: Industrial production methods for this compound focus on optimizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as nucleophilic aromatic substitution reactions (SNAr) are employed to avoid the use of expensive catalysts and simplify the purification process .
Análisis De Reacciones Químicas
Types of Reactions: DNA-PK-IN-4 undergoes various chemical reactions, including substitution and addition-elimination reactions. These reactions are crucial for the synthesis of the compound and its intermediates .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include dimethylformamide dimethyl acetal (DMF-DMA), hydroxylamine hydrochloride, and toluene. Reaction conditions often involve solvent exchanges and the use of polar protic solvents such as ethanol and isopropanol .
Major Products Formed: The major products formed during the synthesis of this compound include various intermediates that are subsequently converted into the final compound through a series of coupling and substitution reactions .
Aplicaciones Científicas De Investigación
DNA-PK-IN-4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. In cancer research, this compound is used to enhance the efficacy of radiotherapy and chemotherapy by inhibiting the repair of DNA double-strand breaks in cancer cells . Additionally, this compound has been shown to improve the precision and efficiency of CRISPR/Cas9-mediated genome editing by inhibiting DNA-PK, thereby reducing off-target effects and enhancing the fidelity of gene editing .
Mecanismo De Acción
This inhibition prevents the phosphorylation of key proteins involved in the NHEJ pathway, thereby blocking the repair of DNA double-strand breaks . DNA-PK-IN-4 also affects other cellular processes, such as pre-rRNA biogenesis, by localizing within nucleoli and regulating the phosphorylation of ribosomal proteins .
Comparación Con Compuestos Similares
DNA-PK-IN-4 is one of several DNA-PK inhibitors that have been developed for research and therapeutic purposes. Similar compounds include AZD7648, which is also a highly selective DNA-PK inhibitor currently in clinical trials for the treatment of advanced solid tumors .
Conclusion
This compound is a valuable compound in the field of cancer research and genome editing due to its potent inhibition of DNA-PK. Its ability to enhance the efficacy of radiotherapy and chemotherapy, as well as improve the precision of genome editing, makes it a promising candidate for further research and development. The synthesis and industrial production of this compound involve multiple steps and optimization of reaction conditions to achieve high yield and purity. Its unique mechanism of action and comparison with similar compounds highlight its potential as a therapeutic agent.
Propiedades
Fórmula molecular |
C20H24N6O3 |
|---|---|
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
N,3-dimethyl-4-[[7-methyl-9-(oxan-4-yl)-8-oxopurin-2-yl]amino]benzamide |
InChI |
InChI=1S/C20H24N6O3/c1-12-10-13(18(27)21-2)4-5-15(12)23-19-22-11-16-17(24-19)26(20(28)25(16)3)14-6-8-29-9-7-14/h4-5,10-11,14H,6-9H2,1-3H3,(H,21,27)(H,22,23,24) |
Clave InChI |
BCSHVPZTSJQGJB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C(=O)NC)NC2=NC=C3C(=N2)N(C(=O)N3C)C4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,9S,10S)-9-hydroxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one](/img/structure/B12418127.png)
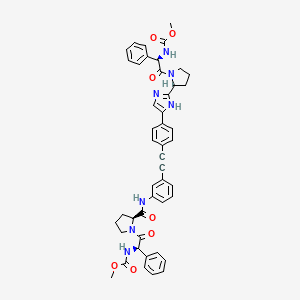
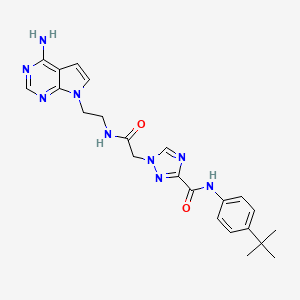
![4-[8-amino-3-[4-(but-2-ynoylamino)butanoyl]imidazo[1,5-a]pyrazin-1-yl]-N-(3,4,5,6-tetradeuteriopyridin-2-yl)benzamide](/img/structure/B12418138.png)
